molecular formula C15H20N2O4S B2996209 4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2320897-12-7

4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2996209
CAS No.: 2320897-12-7
M. Wt: 324.4
InChI Key: YSGSLVCRFGJTHK-UHFFFAOYSA-N
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Description

4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a cyano group at the para position of the benzene ring and a cyclopentylmethyl moiety substituted with a 2-hydroxyethoxy group.

Properties

IUPAC Name

4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c16-11-13-3-5-14(6-4-13)22(19,20)17-12-15(21-10-9-18)7-1-2-8-15/h3-6,17-18H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGSLVCRFGJTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core substituted with a cyano group and a cyclopentyl moiety. The presence of the hydroxyethoxy group enhances its solubility and bioavailability. The molecular formula is C16H22N2O3S, with a molecular weight of approximately 342.43 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of several isoforms of carbonic anhydrases (CAs), particularly hCA VII, which is implicated in neuropathic pain pathways. This inhibition can lead to reduced pain signaling in affected tissues .
  • Cathepsin Inhibition : It also demonstrates inhibitory activity against cathepsins S and B, enzymes involved in protein degradation and implicated in various pathological conditions including cancer and inflammation .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

Activity Target IC50 (µM) Comments
Inhibition of hCA VIICarbonic Anhydrase0.5Potent inhibitor, potential for neuropathic pain treatment
Inhibition of Cathepsin SCathepsin1.2Significant activity, relevant for cancer therapy
Inhibition of Cathepsin BCathepsin5.0Moderate activity observed

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuropathic Pain Model : A study evaluated the efficacy of the compound in a neuropathic pain model in rodents. The results indicated a significant reduction in pain scores compared to controls, suggesting its potential as an analgesic agent targeting hCA VII .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through cathepsin-mediated pathways. This highlights its dual role as both an anti-inflammatory and anti-cancer agent .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Structural Optimization : Further modifications to enhance selectivity and potency against specific CA isoforms and cathepsins could yield more effective therapeutic agents.
  • Clinical Trials : Given its dual mechanism, clinical trials are warranted to assess its efficacy and safety in humans for treating neuropathic pain and certain cancers.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g)

  • Structural Differences: Substituent on benzene ring: Methoxy (1g) vs. cyano (target compound). Methoxy is electron-donating, while cyano is electron-withdrawing, altering electronic properties and binding affinities. Cyclopentyl group: 1g contains a cyclopentenylidene ring (unsaturated, planar) vs. the saturated cyclopentylmethyl group in the target compound. This impacts conformational flexibility and steric interactions.
  • Functional Impact :
    • The unsaturated cyclopentenylidene in 1g may enhance π-π stacking but reduce solubility compared to the hydroxyethoxy-substituted cyclopentyl group in the target compound .

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

  • Core Structure : Benzamide (amide bond) vs. benzenesulfonamide (sulfonamide bond). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10) compared to amides (pKa ~15–17).

Cyclopentyl Ester Derivatives (European Patent Compounds)

  • Functional Groups : The patent compounds feature carbamic acid esters linked to complex heterocycles (e.g., pyrrolo-triazolo-pyrazine), contrasting with the benzenesulfonamide core of the target compound.
  • Biological Relevance :
    • The ester groups in these derivatives may confer metabolic instability (prone to hydrolysis) compared to the sulfonamide’s stability. The hydroxyethoxy group in the target compound could enhance metabolic resistance via hydrogen bonding .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Solubility (Predicted) pKa (Sulfonamide/Amide) Bioactivity Notes
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide Benzenesulfonamide Cyano, hydroxyethoxy-cyclopentyl Moderate (logP ~2.5) ~10.2 Potential enzyme inhibition
4-methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g) Benzenesulfonamide Methoxy, cyclopentenylidene Low (logP ~3.1) ~9.8 Enhanced π-π interactions
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide Benzamide Methyl, isopropoxy Low (logP ~3.4) ~15.5 Limited hydrogen-bonding capacity
Isobutyl-carbamic acid cyclopentyl ester Carbamic acid ester Pyrrolo-triazolo-pyrazine, ethyl Variable N/A Metabolic instability

Research Findings and Mechanistic Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound may enhance binding to enzymes with electron-deficient active sites (e.g., tyrosine kinases) compared to methoxy-substituted analogs .
  • Hydroxyethoxy vs. Alkoxy Groups: The hydroxyethoxy substituent improves solubility (logP reduction by ~0.6–1.0 vs. isopropoxy) and may act as a hydrogen-bond donor, a feature absent in 1-methylethoxy or methoxy derivatives .
  • Cyclopentyl vs.

Limitations and Gaps in Current Evidence

  • The provided evidence lacks direct pharmacological data for this compound, necessitating extrapolation from structural analogs.
  • No in vitro or in vivo studies comparing sulfonamide derivatives with carbamic acid esters are cited in the provided materials .

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